3,6-Dichloro-1,2,4,5-tetrazine
Overview
Description
3,6-Dichloro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C2Cl2N4. It is a derivative of tetrazine, characterized by the presence of two chlorine atoms at the 3 and 6 positions of the tetrazine ring. This compound is known for its high nitrogen content and unique electronic properties, making it a valuable reagent in various chemical reactions and applications .
Scientific Research Applications
3,6-Dichloro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .
Mechanism of Action
Target of Action
3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound that has been reported to have cytotoxic effects It has been demonstrated to induce apoptosis , suggesting that it may target cellular components involved in the regulation of cell death.
Mode of Action
It has been reported to act as a photochemical trigger in the stapling of complex peptides . This suggests that it may interact with its targets through a photochemical mechanism, leading to changes in the structure and function of these targets.
Biochemical Pathways
Given its reported cytotoxic effects and role in inducing apoptosis , it can be inferred that it may affect pathways related to cell survival and death.
Pharmacokinetics
Its solubility in various organic solvents such as dimethylformamide (dmf) and acetonitrile (acn) suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the induction of apoptosis . This leads to cell death, which is a key factor in its cytotoxic effects. It has been reported to present a new cytotoxic drug against the metastatic breast cancer cell line MDA-MB-231 in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under strong acidic or basic conditions . Furthermore, it is recommended to be stored at temperatures between 2-8°C , suggesting that temperature can influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been reported that this compound can be used as a reagent in the stapling of complex peptides . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis and modification.
Cellular Effects
It has been reported that this compound has a cytotoxic effect and induces apoptosis . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can act as a photochemical trigger in the stapling of complex peptides . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is thermally stable , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the nitration of this compound precursors, followed by reduction and cyclization reactions. The synthesis typically begins with the protection of nitro groups on chloromethyl tetrazine derivatives, followed by nucleophilic substitution reactions to introduce the chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials into the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of electron-withdrawing chlorine atoms.
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions with dienes, forming functionalized pyridazines and other heterocycles.
Oxidation and Reduction: The tetrazine ring can be oxidized or reduced under specific conditions, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cycloaddition Reactions: These reactions often require the presence of a diene and can be catalyzed by Lewis acids.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetrazine: This compound has methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
3,6-Diphenyl-1,2,4,5-tetrazine: The presence of phenyl groups alters the compound’s electronic properties and reactivity compared to 3,6-dichloro-1,2,4,5-tetrazine.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: This derivative is used in the preparation of metal complexes and has distinct coordination properties.
Uniqueness
This compound is unique due to its high electrophilicity and reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. Its ability to participate in cycloaddition reactions and form stable heterocyclic compounds further distinguishes it from other tetrazine derivatives .
Properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFMIAFWKZHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106131-61-7 | |
Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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